N-Cyclohexylpropanamide

Description

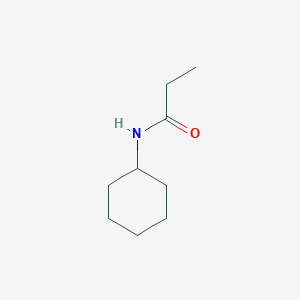

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLMDZTZEPAYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284048 | |

| Record name | N-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-56-3 | |

| Record name | Propanamide, N-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclohexylpropanamide from Propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylpropanamide, a secondary amide, through the reaction of propionyl chloride with cyclohexylamine (B46788). This reaction is a classic example of nucleophilic acyl substitution, specifically an acylation of an amine, often carried out under Schotten-Baumann conditions. This document details the chemical principles, a representative experimental protocol, and the analytical characterization of the final product.

Introduction

This compound is an organic compound featuring a cyclohexyl moiety attached to the nitrogen of a propanamide group. Amide bonds are fundamental in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The synthesis of specific amides like this compound is of interest in medicinal chemistry and materials science, where the cyclohexyl group can impart desirable properties such as lipophilicity and conformational rigidity.

The primary synthetic route described herein is the reaction between propionyl chloride, a reactive acyl chloride, and cyclohexylamine, a primary amine. The high electrophilicity of the carbonyl carbon in propionyl chloride makes it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. The reaction produces the desired amide and hydrogen chloride (HCl) as a byproduct, which necessitates the use of a base to drive the reaction to completion.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

A common approach is the Schotten-Baumann reaction, which typically employs an inert organic solvent (like dichloromethane) and a tertiary amine base (like triethylamine) or an aqueous base.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.065 | 80 |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 0.867 | 134 |

| Triethylamine (B128534) (Base) | C₆H₁₅N | 101.19 | 0.726 | 89 |

| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 1.326 | 40 |

Table 2: Product Properties and Characterization

| Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |

| This compound | C₉H₁₇NO | 155.24[1] | 1126-56-3[1] | White Crystalline Solid (Expected) |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar acylation reactions.[2]

4.1 Materials and Reagents

-

Cyclohexylamine (1.0 eq)

-

Propionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

4.2 Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

4.3 Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexylamine (1.0 eq) and anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Base: Add freshly distilled triethylamine (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

Addition of Acyl Chloride: Add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (cyclohexylamine) is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

-

Visualizations

Diagram 1: Reaction Scheme

Diagram 2: Experimental Workflow

Expected Characterization

While a specific yield is dependent on the precise reaction scale and purification efficiency, similar reactions typically proceed in good to excellent yields (70-95%). The purified product should be characterized to confirm its identity and purity.

-

Melting Point (M.p.): For a related compound, 3-(3-benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide, a melting point of 81–83 °C was reported, suggesting the target compound will be a solid at room temperature.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The expected signals would include:

-

A triplet corresponding to the methyl protons (-CH₃) of the propanoyl group.

-

A quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group.

-

A multiplet for the methine proton (-CH-) on the cyclohexyl ring attached to the nitrogen.

-

A broad signal for the amide proton (-NH-).

-

A series of multiplets for the remaining methylene protons of the cyclohexyl ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the unique carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected around 1640 cm⁻¹, and an N-H stretch would be visible around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (155.24 g/mol ).

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should always perform reactions with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of N-Cyclohexylpropanamide

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylpropanamide, focusing on its core reaction mechanism, detailed experimental protocols, and relevant quantitative data. This document is intended for researchers, scientists, and professionals involved in organic synthesis and drug development.

Core Synthesis Mechanisms

The formation of this compound, an N-substituted amide, is most effectively achieved through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, such as an acyl chloride, with cyclohexylamine (B46788). While direct amidation of carboxylic acids is possible, it often requires high temperatures to overcome the initial acid-base reaction which forms a stable ammonium (B1175870) carboxylate salt.[1][2][3] The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the reaction under milder conditions by activating the carboxylic acid.[2][4]

The most common and efficient laboratory-scale synthesis involves the reaction of propanoyl chloride with cyclohexylamine.[2][3] This reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism: Nucleophilic Addition-Elimination

The synthesis of this compound from propanoyl chloride and cyclohexylamine follows a two-stage mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the nucleophilic cyclohexylamine attacks the electrophilic carbonyl carbon of propanoyl chloride.[5][6] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[7]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the lone pair from the negatively charged oxygen atom.[5][8] Concurrently, the chloride ion, being a good leaving group, is eliminated.[2]

-

Deprotonation: A base, typically a second molecule of cyclohexylamine, removes a proton from the nitrogen atom to yield the final this compound and cyclohexylammonium chloride.[6][8]

The overall mechanism is classified as a nucleophilic addition-elimination reaction.[7]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound from propanoyl chloride and cyclohexylamine. This procedure is adapted from established methods for amide synthesis.

Materials and Reagents:

-

Cyclohexylamine (C₆H₁₃N)

-

Propanoyl chloride (C₃H₅ClO)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Aqueous sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (2.0 equivalents) in an anhydrous solvent (e.g., DCM). Cool the flask to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve propanoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred cyclohexylamine solution over 30 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (propanoyl chloride) is fully consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid and the ammonium salt), water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants and typical reaction parameters for the synthesis of this compound.

Table 1: Reactant Properties

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Nucleophilic primary amine |

| Propanoyl chloride | C₃H₅ClO | 92.52 | Electrophilic acylating agent, moisture sensitive |

| This compound | C₉H₁₇NO | 155.24[9] | N-substituted amide product |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value / Condition | Rationale / Notes |

| Stoichiometry | 1 eq. Propanoyl Chloride : 2 eq. Cyclohexylamine | One equivalent of amine acts as the nucleophile, the second acts as a base to neutralize HCl byproduct.[6] |

| Solvent | Dichloromethane (DCM), THF | Anhydrous aprotic solvents are required to prevent reaction of the acyl chloride with water. |

| Temperature | 0 °C for addition, then Room Temperature | The initial addition is exothermic; cooling controls the reaction rate. The reaction then proceeds to completion at RT. |

| Reaction Time | 1 - 3 hours | Typically sufficient for the reaction to go to completion. Monitored by TLC. |

| Expected Yield | > 80% | Acyl chloride reactions with amines are generally high-yielding.[10] A similar synthesis of a more complex this compound derivative reported a yield of 66%.[11] |

References

- 1. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

N-Cyclohexylpropanamide CAS number 1126-56-3 properties

An In-depth Technical Guide on N-Cyclohexylpropanamide (CAS: 1126-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, analytical methods, and potential biological relevance. While specific biological activity data for this compound is limited in public literature, this document outlines established protocols and discusses the activity of structurally related molecules to guide future research and development efforts.

Core Chemical Properties

This compound is a simple amide featuring a cyclohexyl group attached to the nitrogen of a propanamide moiety. Its fundamental properties are summarized below.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Most available data are computationally derived, indicating a lack of extensive experimental characterization in published literature.

| Property | Value | Source |

| CAS Number | 1126-56-3 | [1] |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (at standard conditions) | [2] |

| XLogP3-AA (logP) | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Exact Mass | 155.131014166 Da | [1] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propanamide moiety (a triplet and a quartet) and complex multiplets for the cyclohexyl ring protons. The N-H proton will appear as a broad signal.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 170-180 ppm), the two carbons of the propanoyl group, and the unique carbons of the cyclohexyl ring.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹) and an N-H stretching band near 3300 cm⁻¹.[1][3]

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, a standard and reliable method involves the acylation of cyclohexylamine (B46788) with a propanoyl derivative.

Proposed Synthesis Workflow

The logical flow for the synthesis, purification, and analysis of this compound is outlined below. This process involves a standard nucleophilic acyl substitution reaction followed by purification and characterization steps.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound via the reaction of cyclohexylamine with propanoyl chloride.

-

Reaction Setup : To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexylamine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). Cool the flask to 0 °C in an ice bath with magnetic stirring.

-

Addition of Base : Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the HCl byproduct.

-

Addition of Acylating Agent : Dissolve propanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (cyclohexylamine) is consumed.

-

Workup : Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the organic layer. Sequentially wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent like ethyl acetate/hexanes.

Analytical Methodologies

To ensure the identity, purity, and quantity of this compound, especially in a drug development context, robust analytical methods are required.

Protocol for Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC) : Develop a reverse-phase HPLC method (e.g., using a C18 column) to determine the purity of the synthesized compound. A gradient elution with water and acetonitrile (B52724) (both often containing 0.1% formic acid) is a common starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For definitive identification and sensitive quantification, LC-MS is the preferred method.[4][5]

-

Sample Preparation : Dissolve a known quantity of the compound in a suitable diluent (e.g., 1% formic acid in water).[6]

-

Chromatography : Use an ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation.[7]

-

Mass Spectrometry : Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[6][8] Monitor for the specific mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺ and its characteristic fragment ions.

-

Biological Activity and Potential Applications

There is no direct evidence in the reviewed literature for the biological activity of this compound itself. However, the this compound substructure has been incorporated into more complex molecules that exhibit significant biological effects, suggesting it can serve as a valuable scaffold in medicinal chemistry.

Activity of Structurally Related Compounds

A study on novel quinoxaline (B1680401) derivatives reported the synthesis and evaluation of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide , a molecule containing the this compound moiety.[9] This compound was assessed for its antiproliferative effects against a panel of human cancer cell lines and showed inhibitory activity, particularly against the MCF-7 (breast cancer) and Hela (cervical cancer) cell lines.[9] While this activity cannot be directly attributed to the this compound fragment alone, it demonstrates that this scaffold is compatible with and can be part of a pharmacologically active molecule.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a representative protocol for assessing the cytotoxic (anti-cancer) potential of a compound, adapted from methodologies used for similar molecules.[9]

Caption: Experimental workflow for the MTT cell viability assay.

-

Cell Culture : Maintain human cancer cell lines (e.g., MCF-7) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[10]

-

Cell Seeding : Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the plates and add the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation : Incubate the treated plates for 48 to 72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

References

- 1. This compound | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 4. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. lcms.cz [lcms.cz]

- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

N-Cyclohexylpropanamide: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylpropanamide is a secondary amide with the molecular formula C₉H₁₇NO. This document provides a comprehensive technical guide to its physical and chemical properties, including available spectral data and detailed experimental protocols for its synthesis and characterization. This information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | PubChem[1] |

| Molecular Weight | 155.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1126-56-3 | PubChem[1] |

| XLogP3-AA (Computed) | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| Exact Mass (Computed) | 155.131014 g/mol | PubChem[1] |

| Monoisotopic Mass (Computed) | 155.131014 g/mol | PubChem[1] |

| Topological Polar Surface Area (Computed) | 29.1 Ų | PubChem[1] |

| Boiling Point (Estimated) | ~220 °C (for a related compound) | EvitaChem[2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following is a summary of expected and available spectral data.

¹H NMR Spectroscopy

-

A multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen atom.

-

Broad multiplets for the methylene (B1212753) protons of the cyclohexyl ring.

-

A quartet for the methylene protons of the propanoyl group adjacent to the carbonyl.

-

A triplet for the methyl protons of the propanoyl group.

-

A broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is available and provides key information about the carbon skeleton.

-

¹³C NMR Data: A link to the experimental spectrum can be found on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in this compound. Key expected absorptions include:

-

N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.

-

Mass Spectrum Data: The mass spectrum can be accessed via PubChem.[1]

The fragmentation of amides under EI-MS conditions often involves cleavage of the amide bond (N-CO bond), leading to the formation of acylium cations and amine-related fragments.[3]

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of cyclohexylamine (B46788) with propanoyl chloride.

Materials and Reagents:

-

Cyclohexylamine

-

Propanoyl chloride

-

Triethylamine (B128534) or other suitable base

-

Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution in an ice bath to 0 °C.

-

Add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid.

Materials and Reagents:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or ethanol/water)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can be used to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

General Chemical Reactions of Amides

Since no specific signaling pathways for this compound have been identified, the following diagram illustrates the general reactivity of the amide functional group, which is a core chemical property of the molecule.

Caption: General chemical reactions of the amide functional group in this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated, the provided information on its computed properties, spectral data, and detailed protocols for its synthesis and purification serves as a valuable resource for researchers. Further investigation into its biological activity and potential applications is warranted.

References

An In-depth Technical Guide to N-Cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexylpropanamide, a chemical compound with potential applications in various scientific domains. This document collates available data on its chemical and physical properties, outlines a standard laboratory synthesis protocol, and discusses its known and potential biological activities, particularly within the context of drug discovery and development. Safety and handling information, along with spectroscopic data, are also presented to ensure safe and effective utilization in a research setting.

Chemical and Physical Properties

This compound is a secondary amide featuring a cyclohexyl group attached to the nitrogen atom of a propanamide moiety. Its chemical structure and properties are foundational to its potential applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₉H₁₇NO | [PubChem][1] |

| CAS Number | 1126-56-3 | [PubChem][1] |

| Molecular Weight | 155.24 g/mol | [PubChem][1] |

| Melting Point | 81-83 °C (for a related derivative) | [MDPI][2] |

| Boiling Point | ~220 °C (estimated) | [EvitaChem][3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. | [EvitaChem][3] |

| XLogP3-AA | 1.8 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of cyclohexylamine (B46788) with propanoyl chloride or a related propanoic acid derivative.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the amino group of cyclohexylamine on the carbonyl carbon of propanoyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base is typically used to neutralize the HCl byproduct.

Detailed Experimental Protocol

Materials:

-

Cyclohexylamine

-

Propanoyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of propanoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl protons of the propanoyl group, the methine proton of the cyclohexyl group adjacent to the nitrogen, and the methylene (B1212753) protons of the cyclohexyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, and the distinct carbons of the cyclohexyl ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide group (typically around 1640 cm⁻¹), and an N-H stretching band (around 3300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Drug Development Potential

While specific biological activity for this compound is not extensively documented in publicly available literature, the presence of the amide linkage and the lipophilic cyclohexyl group suggests potential for interaction with biological targets. Structurally related compounds, such as other N-substituted amides, have shown a wide range of biological activities.

For instance, derivatives of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which contain a similar core structure, have been investigated for their antiproliferative effects against various cancer cell lines.[2] The N-cyclohexyl derivative in this series showed notable activity, suggesting that the this compound moiety can be a valuable component in the design of bioactive molecules.[2]

Potential Areas for Investigation

-

Anticancer Activity: As a scaffold for the synthesis of novel compounds with potential cytotoxic or antiproliferative effects.

-

Enzyme Inhibition: The amide group could potentially interact with the active sites of various enzymes.

-

Agrochemical Research: Exploration of its potential as a herbicide or pesticide.

Experimental Workflow for Biological Evaluation

Safety and Handling

Table 3: General Safety and Handling Information

| Hazard | Precaution |

| Skin and Eye Contact | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |

| Inhalation | May be harmful if inhaled. Work in a well-ventilated area or use a fume hood. |

| Ingestion | May be harmful if swallowed. Avoid ingestion. |

| Fire Hazards | The compound may be combustible. Keep away from open flames and high temperatures. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Note: This information is based on related compounds and a formal risk assessment should be conducted before handling this compound.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While its biological activity is not yet extensively explored, its structural features suggest potential for applications in medicinal chemistry and other areas of chemical research. This guide provides a foundational understanding of the compound, offering protocols for its synthesis and a framework for its potential biological evaluation, thereby serving as a valuable resource for researchers and drug development professionals. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Solubility of N-Cyclohexylpropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclohexylpropanamide in various organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this document presents expected solubility trends based on the known behavior of structurally similar N-alkylamides. Furthermore, it details standardized experimental protocols for determining solubility and outlines predictive methods that can be employed. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis who are working with or anticipate working with this compound.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its purification, formulation, and application. Solubility dictates the choice of solvents for reactions, extractions, and crystallizations, and it is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to determine it accurately.

Predicted Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The amide group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol (B145695) | Polar Protic | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor.[1] |

| Acetone (B3395972) | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact with the amide group of the solute.[2] |

| Dichloromethane | Polar Aprotic | Moderate | Offers dipole-dipole interactions with the amide group. |

| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Nonpolar Aprotic | Low to Moderate | The nonpolar cyclohexyl group will have favorable interactions with the aromatic ring of toluene. |

| Hexane | Nonpolar Aprotic | Low | The hydrophobic cyclohexyl group will interact with hexane, but the polar amide group will limit solubility. |

| Water | Polar Protic | Low | The large nonpolar cyclohexyl group is expected to significantly reduce aqueous solubility.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are common methods employed in research and industry.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Potentiometric Titration

This method is particularly useful for ionizable compounds but can be adapted for amides in specific solvent systems.

Methodology:

-

Dissolution: A known amount of this compound is dissolved in the solvent of interest.

-

Titration: The solution is titrated with a standard solution of an acid or base.

-

Endpoint Detection: The endpoint of the titration, which corresponds to the saturation point, is detected by a change in the potential of an indicator electrode.

Predictive Methods for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility.[3] These models are built by correlating the structures of a large set of compounds with their experimentally determined solubilities. For this compound, a QSPR model trained on a dataset of amides could provide a reasonable solubility prediction.

Thermodynamic Models

Thermodynamic models, such as the UNIFAC group contribution method, can predict solubility by considering the interactions between the functional groups of the solute and the solvent.[3] These models require knowledge of the physical properties of the pure components.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for understanding and determining this critical parameter. Based on the behavior of structurally similar compounds, this compound is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents and water. For precise quantitative data, the experimental protocols detailed herein, particularly the shake-flask method, are recommended. Furthermore, predictive models can serve as valuable tools for initial screening and estimation of solubility. This information is intended to empower researchers and professionals in making informed decisions regarding the handling and application of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of N-Cyclohexylpropanamide (CAS No. 1126-56-3). Recognizing the critical need for accurate physicochemical data in research and development, this document summarizes predicted properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for the synthesis and characterization of this compound.

Physicochemical Data of this compound

| Property | Predicted Value (Kelvin) | Predicted Value (°Celsius) | Data Source and Method |

| Melting Point | 301.16 K | 28.01 °C | Cheméo (Joback Method) |

| Boiling Point | 528.91 K | 255.76 °C | Cheméo (Joback Method) |

It is crucial for researchers to note that these values are predictions and should be confirmed by experimental analysis.

Experimental Protocols for Property Determination

For the empirical determination of the melting and boiling points of this compound, standard laboratory procedures should be followed. The subsequent sections detail generalized yet comprehensive protocols that can be adapted for this purpose.

1. Experimental Protocol for Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Thermometer (calibrated)

-

-

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating and Observation: The sample is heated at a rate of approximately 10-15 °C per minute initially. As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically less than 2 °C).

-

2. Experimental Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro boiling point method is suitable for small sample quantities.

-

Apparatus:

-

Thiele tube or a similar heating bath apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

-

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube is placed, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to the thermometer with the sample level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing the heating fluid.

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heat source is removed.

-

Data Recording: The liquid in the test tube will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Workflow and Process Visualization

To aid researchers in the synthesis and characterization of this compound, the following diagrams illustrate the logical workflow and a general synthesis pathway.

Caption: Workflow for the Synthesis, Characterization, and Physical Property Determination of this compound.

Caption: A general signaling pathway for the synthesis of this compound via amidation.

Commercial Suppliers and Technical Guide for N-Cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for N-Cyclohexylpropanamide (CAS No. 1126-56-3), along with relevant technical data to aid in procurement and research applications. Additionally, this guide outlines a plausible experimental protocol for its synthesis and discusses its potential role in drug discovery, drawing from existing literature on related compounds.

Commercial Suppliers of this compound

Sourcing high-quality chemical reagents is a critical first step in any research endeavor. Below is a summary of commercial suppliers for this compound, with available quantitative data to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Parchem | 1126-56-3 | C9H17NO | 155.24 | Inquiry recommended | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote[1] |

| BLD Pharm | 1126-56-3 | C9H17NO | 155.24 | Inquiry recommended | Varies, contact for details[2] |

| AK Scientific, Inc. | - | - | - | Inquiry recommended | Varies, contact for details[3] |

Note: Sigma-Aldrich previously supplied this compound, but the product is now discontinued.

Logical Workflow for Supplier Selection

The process of selecting a chemical supplier involves several critical steps to ensure the quality and suitability of the product for research needs. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection and qualification of a commercial supplier for a research chemical.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

-

Propanoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Triethylamine (B128534) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) plates and developing system

-

Rotary evaporator

-

Purification apparatus (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acylating Agent: Slowly add propanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material (cyclohexylamine) is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic amide functional group.

Applications in Drug Discovery and Development

While this compound itself is not a widely studied therapeutic agent, its structural motif is present in molecules with demonstrated biological activity, suggesting its potential as a scaffold or intermediate in drug discovery.

Antiproliferative Activity of a Derivative:

A study on novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as potential antiproliferative agents included the synthesis and evaluation of a derivative, 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide.[4] This compound was synthesized from cyclohexylamine and 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide.[4] The study investigated the antiproliferative activity of a series of related compounds against several cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells.[4] While the specific IC50 value for the this compound derivative was not highlighted as the most potent in the series, the study demonstrates that the incorporation of the this compound moiety is compatible with significant biological activity and that this class of compounds warrants further investigation in the development of novel anticancer agents.[4]

The general experimental protocol for evaluating the antiproliferative activity in this study involved the MTT assay.[4]

Experimental Protocol for Antiproliferative Assay (MTT Assay):

-

Cell Culture: Cancer cell lines (e.g., PC-3, HeLa, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., the this compound derivative) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The study of such derivatives highlights the potential of this compound as a building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, conferred by the cyclohexyl and propanamide groups, may be advantageous for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general logic of a drug discovery process and a typical experimental workflow for evaluating antiproliferative compounds.

Caption: A simplified overview of the stages in the drug discovery and development pipeline.

Caption: A typical workflow for the synthesis and in vitro evaluation of a compound's antiproliferative effects.

References

An In-depth Technical Guide to the Potential Biological Activity of N-Cyclohexylpropanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-Cyclohexylpropanamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While direct research on a broad spectrum of simple this compound derivatives is emerging, this document synthesizes findings from structurally related compounds to highlight the therapeutic potential of this chemical class. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by a cyclohexyl group attached to the nitrogen of a propanamide moiety. The structural versatility of this scaffold allows for a wide range of substitutions, which can significantly influence the molecule's physicochemical properties and biological activity. The presence of the lipophilic cyclohexyl ring and the propanamide backbone, which can participate in hydrogen bonding, makes these derivatives promising candidates for interaction with various biological targets. This guide explores the existing evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents, drawing on data from closely related chemical structures.

Potential Biological Activities

Anticancer Activity

Several studies on compounds containing the this compound core or structurally similar motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, quinoxaline-based this compound derivatives have been investigated for their antiproliferative effects. The mechanism of action for many related compounds is believed to involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Structurally Related Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Propanamides | 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide | MCF-7 (Breast) | Not explicitly stated for this derivative, but related compounds showed IC50 values ranging from 6.93 to 85.20 | [1] |

| Betulonic Acid Amides | N-[3-oxolup-20(29)-en-28-oyl]1-ethynylcycloheksylamine | A375 (Melanoma) | 17 ± 2 | [2] |

| Betulonic Acid Amides | N-[3-oxolup-20(29)-en-28-oyl]1-ethynylcycloheksylamine | MCF-7 (Breast) | 26 ± 1 | [2] |

| Thiazolidine Derivatives | Compound 108 | MCF-7 (Breast) | 1.27 | [3] |

| Pyridine Derivatives | Compound 31 | MCF-7 (Breast) | 2.4 | [3] |

Antimicrobial Activity

The N-cyclohexylamide moiety is also found in molecules with notable antimicrobial properties. Research on cyclopropane (B1198618) carboxamides and other amide derivatives has revealed activity against a range of bacterial and fungal pathogens. The mechanism of action is likely diverse, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Structurally Related Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Cyclopropane Carboxamides | Compound F5 | Staphylococcus aureus | 32 | [4][5] |

| Cyclopropane Carboxamides | Compound F9 | Staphylococcus aureus | 64 | [4][5] |

| Cyclopropane Carboxamides | Compound F9 | Escherichia coli | 32 | [4][5] |

| Cyclopropane Carboxamides | Compound F8 | Candida albicans | 16 | [4][5] |

| Cyclopropane Carboxamides | Compound F24 | Candida albicans | 16 | [4][5] |

| 1,3-bis(aryloxy)propan-2-amines | CPD20 | Staphylococcus aureus | 2.5 | [6] |

| 1,3-bis(aryloxy)propan-2-amines | CPD22 | Staphylococcus aureus | 5 | [6] |

Anti-inflammatory Activity

N-acylhydrazone derivatives containing a cyclohexyl group have been shown to possess significant anti-inflammatory and analgesic properties.[7] The mechanism of action for some of these compounds is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8]

Table 3: Anti-inflammatory Activity of Structurally Related Derivatives

| Compound Class | Assay | Activity | Reference |

| Cyclohexyl-N-Acylhydrazones | Carrageenan-induced peritonitis | Significant inhibition of leukocyte migration | [7] |

| Dexketoprofen Amide Derivatives | Carrageenan-induced paw edema | Potent in vivo anti-inflammatory activity | [9] |

| Quinoxaline Derivatives | Carrageenan-induced edema model | 41% inhibition of edema | [10] |

Key Signaling Pathways

The biological activities of this compound derivatives and their analogs are likely mediated through the modulation of critical cellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11][12] Small molecule inhibitors targeting this pathway are of significant interest in oncology. It is hypothesized that certain this compound derivatives may exert their anticancer effects by inhibiting one or more components of this pathway.

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response and also plays a crucial role in cancer cell survival and proliferation.[13][14] Inhibition of this pathway is a key strategy for the development of anti-inflammatory and anticancer drugs. It is plausible that some this compound derivatives could modulate this pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of N-substituted propanamides involves the coupling of a carboxylic acid with an amine using a coupling agent.

Representative Synthesis of this compound:

-

Materials: Propiolic acid, cyclohexylamine (B46788), N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) with Hydroxybenzotriazole (HOBt), and a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Procedure: a. Dissolve propiolic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. b. Add cyclohexylamine (1.1 equivalents) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine. i. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.[2]

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Plate Preparation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar (B569324) plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Groups: Use groups of rats or mice, with a control group receiving the vehicle and test groups receiving different doses of the this compound derivatives. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.[15]

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[9]

Conclusion

This compound derivatives represent a promising scaffold for the development of new therapeutic agents. The existing data on structurally related compounds suggest a strong potential for anticancer, antimicrobial, and anti-inflammatory activities. The likely mechanisms of action involve the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. Further research, including the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide provides a solid foundation for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of ncRNAs and the PI3K/AKT/mTOR pathway: Implications for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ¹H NMR Spectral Analysis of N-Cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed ¹H NMR spectral analysis of N-Cyclohexylpropanamide, a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The included protocols offer standardized methods for sample preparation and data acquisition to ensure reproducibility.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was acquired in a deuterated chloroform (B151607) (CDCl₃) solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | 1.15 | Triplet (t) | 3H | 7.6 |

| H-b (CH₂) | 2.15 | Quartet (q) | 2H | 7.6 |

| H-c, H-g (Cyclohexyl) | 1.05 - 1.40 | Multiplet (m) | 6H | - |

| H-d, H-f (Cyclohexyl) | 1.55 - 1.75 | Multiplet (m) | 4H | - |

| H-e (CH-N) | 3.75 | Multiplet (m) | 1H | - |

| H-h (NH) | 5.30 | Broad Singlet (br s) | 1H | - |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR spectroscopy.

Materials:

-

This compound (5-20 mg)[2]

-

Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

-

Tetramethylsilane (TMS) (optional, if not already in the solvent)

-

5 mm NMR tube[2]

-

Pasteur pipette and bulb

-

Small vial or beaker

-

Cotton wool or glass wool plug[3]

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.[2]

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample.[2] If the solvent does not already contain an internal standard, add a very small drop of TMS.

-

Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Filtering the Sample: Place a small, clean plug of cotton or glass wool into a Pasteur pipette.[3]

-

Transferring to NMR Tube: Using the filter pipette, transfer the solution into a clean, dry 5 mm NMR tube. This will remove any suspended impurities that could negatively affect the spectral resolution.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Final Check: Ensure the solution height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

Protocol 2: ¹H NMR Data Acquisition

This protocol provides a general procedure for acquiring a ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters:

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Setting Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize signal without causing receiver overload.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-